Cas no 1805921-64-5 (3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde
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- インチ: 1S/C8H6BrF2NO2/c1-14-8-6(9)5(7(10)11)4(3-13)2-12-8/h2-3,7H,1H3
- InChIKey: ZFIJGVCCUZBYTB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=C(C=O)C=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 39.2
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059327-1g |
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde |
1805921-64-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Book reviews
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehydeに関する追加情報
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde: A Comprehensive Overview
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde, also known by its CAS number 1805921-64-5, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in synthetic chemistry. The molecule features a pyridine ring substituted with a bromine atom at position 3, a difluoromethyl group at position 4, a methoxy group at position 2, and an aldehyde group at position 5. These substituents contribute to its distinct chemical reactivity and make it an invaluable tool in modern chemical research.
The synthesis of 3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient and selective preparation of this compound, ensuring high purity and yield. Its structure has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, providing precise insights into its molecular geometry and electronic configuration.
The presence of multiple functional groups in this compound makes it highly versatile in various chemical transformations. The aldehyde group at position 5 is particularly reactive, allowing for the formation of imines, hydrazones, and other derivatives through condensation reactions. These derivatives have found applications in drug design, where they serve as scaffolds for bioactive molecules targeting specific biological pathways. For instance, recent studies have explored the use of this compound as a precursor for designing inhibitors of protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders.
The difluoromethyl group at position 4 introduces unique electronic effects into the molecule, enhancing its stability and reactivity under certain conditions. This feature has been exploited in the development of fluorinated pharmaceuticals, where fluorine substitution often improves drug efficacy by modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The bromine atom at position 3 further contributes to the molecule's reactivity by acting as an electron-withdrawing group, facilitating various nucleophilic attacks during synthetic processes.
In addition to its role in drug discovery, 3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde has been utilized in materials science for the synthesis of advanced materials with tailored electronic properties. For example, researchers have employed this compound as a building block for constructing conjugated polymers and metal-organic frameworks (MOFs), which exhibit promising applications in energy storage devices such as batteries and supercapacitors.
The methoxy group at position 2 plays a crucial role in modulating the molecule's solubility and reactivity. This substituent enhances the compound's compatibility with polar solvents, making it easier to handle during large-scale syntheses. Furthermore, the methoxy group can undergo various transformations under specific reaction conditions, enabling the creation of diverse derivative structures with unique functionalities.
Recent studies have also highlighted the potential of this compound in catalytic processes. Its ability to act as both an electron-deficient aromatic ring and a directing group makes it an ideal candidate for directing metal-catalyzed cross-coupling reactions. For instance, researchers have demonstrated its utility in Suzuki-Miyaura coupling reactions, where it serves as a substrate for forming biaryl structures with high efficiency.
In conclusion, 3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde stands out as a multifaceted organic compound with immense potential across diverse chemical disciplines. Its unique structure endows it with exceptional reactivity and versatility, making it an indispensable tool in modern chemical research. As ongoing studies continue to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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